Lipophilicity Differential: Measured XLogP3 Advantage Over Unsubstituted and Fluoro Analogs
The target compound exhibits a computed XLogP3 of 2.0, representing a 0.7-unit increase in lipophilicity vs. 2-phenylpyrimidine-5-carbaldehyde (XLogP3 1.3) and a 0.6-unit increase vs. 2-(4-fluorophenyl)pyrimidine-5-carbaldehyde (XLogP3 1.4) [1]. This increase translates to an approximately 5-fold higher predicted octanol/water partition coefficient, directly impacting membrane permeation and metabolic stability if the fragment is incorporated into a lead compound .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 2-Phenylpyrimidine-5-carbaldehyde: 1.3; 2-(4-Fluorophenyl)pyrimidine-5-carbaldehyde: 1.4 |
| Quantified Difference | ΔXLogP3 = +0.7 (vs. H); +0.6 (vs. F) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For procurement in drug discovery, selecting the 4-chloro analog pre-installs a specific lipophilicity vector that can be critical for reaching a target LogD range, avoiding costly re-synthesis to modify polarity later.
- [1] PubChem Computed Properties: XLogP3 for CID 17606334 (2.0), CID 820135 (1.3), and CID 14008472 (1.4), National Library of Medicine (accessed 2026). View Source
